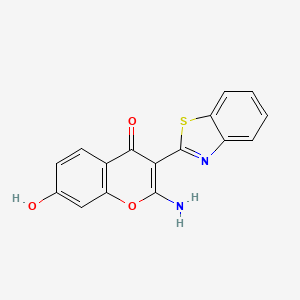

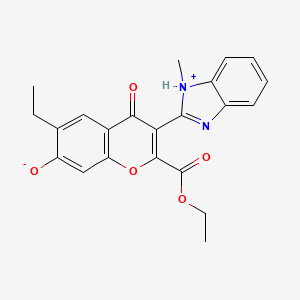

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

説明

The compound “2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one” is a derivative of 2-aminobenzothiazole . Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives are diverse. They include one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, which are a promising trend in the synthesis of its bioactive derivatives . These reactions are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .科学的研究の応用

Anti-microbial Activity and Application in Antimicrobial Polyurethane Coating : A derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, was synthesized and shown to exhibit significant antimicrobial activity against various microorganisms. It was also incorporated into a polyurethane varnish formula, enhancing both the physical and mechanical properties of the varnish while imparting antimicrobial properties (El‐Wahab et al., 2014).

Antioxidant Activity : A study focused on the preparation and characterization of a coumarin derivative, showing high antioxidant activities, comparable to vitamin C, at certain concentrations (Abd-Almonuim et al., 2020).

Fluorescent Brighteners : Derivatives of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one were synthesized and studied for their potential as fluorescent brighteners, showing moderate to low emission intensities (Harishkumar et al., 2012).

Corrosion Inhibitors : Benzothiazole derivatives, related to 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions, showing high inhibition efficiencies (Hu et al., 2016).

Antibacterial Agents : Synthesis and evaluation of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents, derived from 2-amino benzothiazoles, showed profound antimicrobial activity (Sharma et al., 2012).

Atypical Antipsychotic Activity : A series of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives showed good dopamine D2 and serotonin 5HT2 antagonistic activity, indicating potential atypical antipsychotic activity (Gawai et al., 2019).

将来の方向性

The future directions in the research of 2-aminobenzothiazole derivatives include the development of targeted synthesis of benzothiazole analogs . The concept of green synthesis, which involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend . This approach has a number of advantages and paves the way for the development of science and technology of the future .

作用機序

Target of Action

It is known that molecules with a benzothiazole moiety have a broad spectrum of biological activity . They exhibit antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

Benzothiazole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . The proposed mechanism involves an acid-catalyzed cascade of the Knoevenagel reaction, condensation of the second aldehyde molecule with 2-aminobenzothiazol, and Diels–Alder heterocycloaddition of intermediates .

Biochemical Pathways

Given the broad spectrum of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Pharmacokinetics is the study of what the body does to drugs, including their absorption, distribution, metabolism, and excretion (ADME)

Result of Action

Given the broad spectrum of biological activities associated with benzothiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects

Cellular Effects

Benzothiazole derivatives have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBJAMXAQOBUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol](/img/structure/B7729142.png)

![3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729147.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7729182.png)

![3-(1,3-benzothiazol-2-yl)-2-methyl-8-[(3-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729190.png)

![3-(1,3-benzothiazol-2-yl)-2-methyl-8-[(4-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729194.png)

![3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidinium-1-yl)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729212.png)

![3-(1,3-benzothiazol-2-yl)-8-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-2-oxo-2H-chromen-7-olate](/img/structure/B7729213.png)

![8-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-olate](/img/structure/B7729217.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B7729244.png)